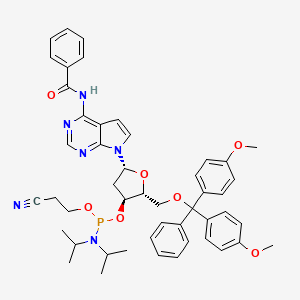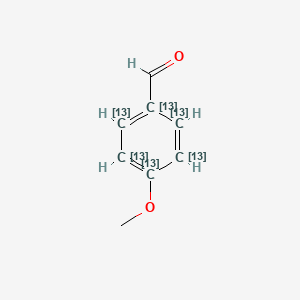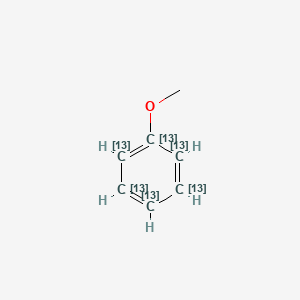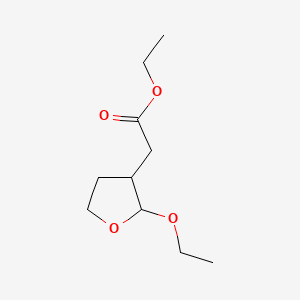
Erythrocentauric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythrocentauric acid, also known as 1-Oxo-5-isochromancarboxylic acid, is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It is a natural product found in several plants, particularly in the roots of Gentiana macrophylla . This compound is a colorless crystalline solid with a sweet taste and is soluble in water, alcohols, and ketones .
Mécanisme D'action
- Erythrocentauric acid (EA) is a natural product isolated from the roots of the plant Centaurium erythraea .
- Although specific molecular targets for EA have not been extensively studied, it exhibits various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
- It may interact with intracellular signaling pathways, affecting gene expression, protein synthesis, or cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Cellular Effects
Erythrocentauric acid has been found to have anti-inflammatory, antiviral, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erythrocentauric acid can be synthesized through various chemical reactions involving appropriate raw materials and acid catalysts. The synthetic process typically involves the reaction of specific precursors under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Gentiana macrophylla. The extraction process includes several steps such as column chromatography for isolation and purification. The structures of the isolated compounds are elucidated using spectral data like UV, IR, MS, and NMR.
Analyse Des Réactions Chimiques
Types of Reactions: Erythrocentauric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Erythrocentauric acid has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Erythrocentauric acid is unique due to its specific structure and biological activities. Similar compounds include:
Roburic acid: Another compound isolated from Gentiana macrophylla with similar anti-inflammatory properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and anticancer activities.
Gentiopicroside: A secoiridoid glucoside with various pharmacological effects.
Compared to these compounds, this compound stands out due to its distinct chemical structure and a broader range of biological activities .
Propriétés
IUPAC Name |
1-oxo-3,4-dihydroisochromene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDFFBAKXNSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is erythrocentauric acid and where has it been found?
A1: this compound (5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one) is a novel compound first isolated from the roots of Gentiana macrophylla. [, ] This plant species is traditionally used in Chinese medicine.
Q2: Has this compound been found in other plant species besides Gentiana macrophylla?
A2: While this compound was initially identified as a novel compound in Gentiana macrophylla, further research revealed its presence in other Gentiana species. [] This suggests a potential wider distribution within the genus.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)




![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)


![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
